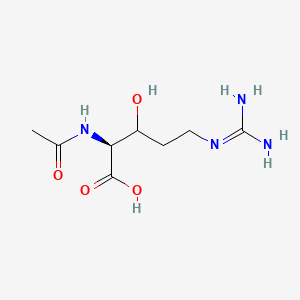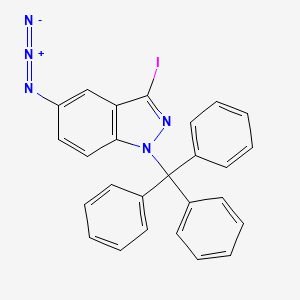
5-Azido-3-iodo-1-trityl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-3-iodo-1-trityl-1H-indazole is a complex organic compound with the molecular formula C26H18IN5. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of azido, iodo, and trityl groups in its structure makes it a unique and versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-3-iodo-1-trityl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 1H-indazole, followed by the introduction of the azido group through nucleophilic substitution. The trityl group is then added to the nitrogen atom of the indazole ring to protect it during subsequent reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Azido-3-iodo-1-trityl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophile used .
Applications De Recherche Scientifique
5-Azido-3-iodo-1-trityl-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.
Mécanisme D'action
The mechanism of action of 5-Azido-3-iodo-1-trityl-1H-indazole depends on its specific application. In bioconjugation, the azido group can undergo click chemistry reactions with alkynes to form stable triazole linkages. In drug development, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The pathways involved can vary widely depending on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azido-1H-indazole: Lacks the iodo and trityl groups, making it less versatile in certain reactions.
3-Iodo-1H-indazole: Lacks the azido and trityl groups, limiting its applications in bioconjugation.
1-Trityl-1H-indazole: Lacks the azido and iodo groups, reducing its reactivity in substitution reactions.
Uniqueness
5-Azido-3-iodo-1-trityl-1H-indazole is unique due to the presence of all three functional groups (azido, iodo, and trityl) in its structure. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C26H18IN5 |
|---|---|
Poids moléculaire |
527.4 g/mol |
Nom IUPAC |
5-azido-3-iodo-1-tritylindazole |
InChI |
InChI=1S/C26H18IN5/c27-25-23-18-22(29-31-28)16-17-24(23)32(30-25)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H |
Clé InChI |
UVUUKOPQXKHFSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)N=[N+]=[N-])C(=N4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


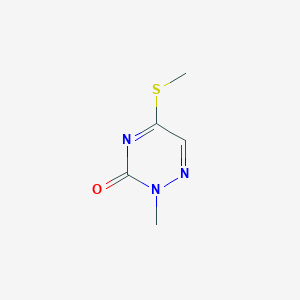
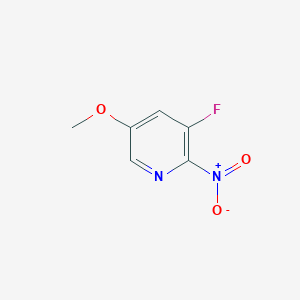
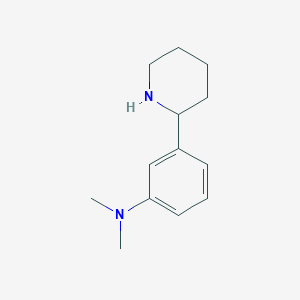
![2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol](/img/structure/B13937835.png)
![Pyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B13937839.png)
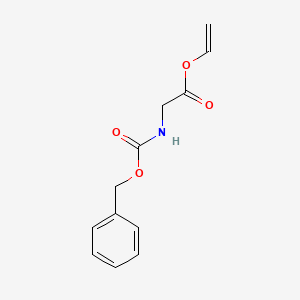

![7-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13937858.png)
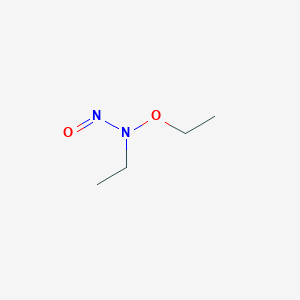
![2-methyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13937864.png)
![1-[[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B13937894.png)
![7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13937895.png)
